molecular formula C23H14N2O2S B432824 9-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-9H-fluorene-4-carboxamide CAS No. 536719-56-9

9-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-9H-fluorene-4-carboxamide

Cat. No.: B432824
CAS No.: 536719-56-9
M. Wt: 382.4g/mol
InChI Key: ZOBCCLHKMLVTBX-UHFFFAOYSA-N
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Description

“9-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-9H-fluorene-4-carboxamide” is a synthetic organic compound that belongs to the class of fluorene derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique structural and electronic properties.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutics: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-9H-fluorene-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Fluorene Core: Starting with a fluorene derivative, the core structure is often synthesized through Friedel-Crafts acylation or alkylation reactions.

    Thiazole Ring Formation: The thiazole ring can be introduced via a cyclization reaction involving a thiourea derivative and a halogenated aromatic compound.

    Amide Bond Formation: The final step involves coupling the thiazole derivative with the fluorene core through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the fluorene core, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorenol derivatives.

    Substitution: Various substituted fluorene derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of “9-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-9H-fluorene-4-carboxamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    9H-Fluorene-4-carboxamide: Lacks the thiazole ring, making it less versatile in terms of chemical reactivity.

    4-Phenyl-1,3-thiazole: Lacks the fluorene core, which reduces its electronic properties.

    9-Oxo-9H-fluorene: Lacks both the thiazole ring and the amide group, limiting its applications.

Uniqueness

“9-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-9H-fluorene-4-carboxamide” is unique due to the combination of the fluorene core, thiazole ring, and amide linkage, which imparts distinct electronic and structural properties. This makes it a valuable compound for various applications in chemistry, biology, and materials science.

Properties

IUPAC Name

9-oxo-N-(4-phenyl-1,3-thiazol-2-yl)fluorene-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N2O2S/c26-21-16-10-5-4-9-15(16)20-17(21)11-6-12-18(20)22(27)25-23-24-19(13-28-23)14-7-2-1-3-8-14/h1-13H,(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBCCLHKMLVTBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC4=C3C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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